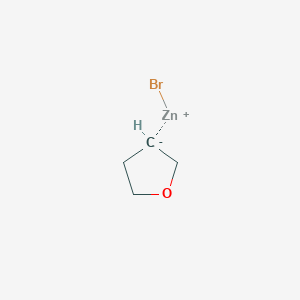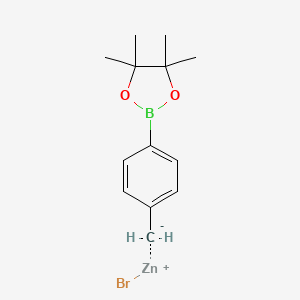
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF (4-TMBZ) is a boron-containing organometallic compound that has been used in a variety of scientific applications. It is a highly versatile compound that can be used for a variety of purposes, including organic synthesis, catalysis, and biological research. 4-TMBZ is a relatively new compound and has been used in a number of research studies in recent years.
Wissenschaftliche Forschungsanwendungen
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF has been used in a wide variety of research studies. It has been used in studies of organic synthesis, catalysis, and biochemistry. In particular, this compound has been used in studies of the synthesis of pharmaceuticals, the synthesis of polymers, and the study of enzyme inhibition. It has also been used in studies of the synthesis of organic compounds, including the synthesis of chiral compounds.
Wirkmechanismus
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the boron atom in the compound acts as a Lewis acid, which can interact with the substrate to form a covalent bond. This covalent bond can then be broken, allowing the substrate to be modified or transformed. Additionally, this compound has been shown to have some catalytic activity, which may also contribute to its ability to modify substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully known. However, it has been studied in a number of research studies and has been found to have some effects on enzymes and proteins. In particular, this compound has been found to inhibit the activity of some enzymes, including the enzyme cyclooxygenase-2. Additionally, this compound has been found to have some effects on the expression of certain genes, as well as on the transport of certain molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF in laboratory experiments is its versatility. This compound can be used in a variety of applications, including organic synthesis, catalysis, and biochemistry. Additionally, it is relatively easy to synthesize and is relatively stable at room temperature. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively new compound and its effects on enzymes and proteins are not fully understood. Additionally, it is a relatively expensive compound and is not widely available.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF. For example, further research could be conducted on the mechanism of action of this compound and its effects on enzymes and proteins. Additionally, further research could be conducted on the synthesis of this compound and its use in organic synthesis, catalysis, and biochemistry. Additionally, further research could be conducted on the use of this compound in the synthesis of pharmaceuticals, polymers, and chiral compounds. Finally, further research could be conducted on the potential applications of this compound in biomedical research and drug development.
Synthesemethoden
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF can be synthesized via a variety of methods, including the reaction of zinc bromide with 4-bromo-2,2,6,6-tetramethyl-1,3,2-dioxaborolane in THF. This reaction occurs in the presence of a base, such as potassium carbonate, and is typically carried out at room temperature. The reaction is typically complete within a few hours and yields a white solid that can be isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
bromozinc(1+);2-(4-methanidylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BO2.BrH.Zn/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14;;/h6-9H,1H2,2-5H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEMTEXWFUBFOB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

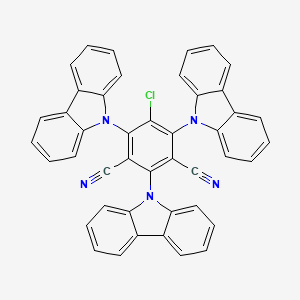
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
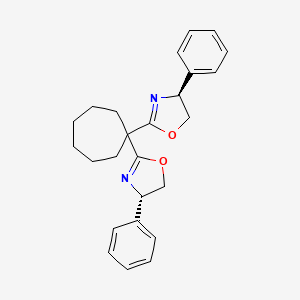
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
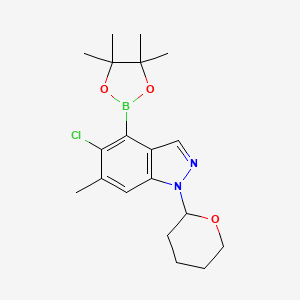
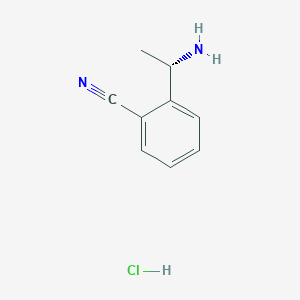
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
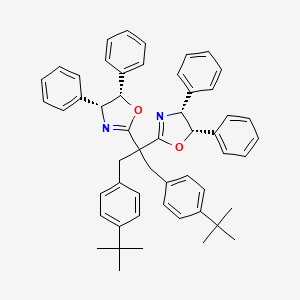
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)



